Millepachine

Descripción general

Descripción

Millepachine es un producto natural bioactivo aislado de las semillas de Millettia pachycarpa. Es un compuesto de chalcona novedoso conocido por su potencial actividad antitumoral. This compound ha sido estudiado por su capacidad para inducir el arresto del ciclo celular y la apoptosis en varias líneas celulares cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Millepachine se puede sintetizar a través de varias rutas sintéticas. Un método común implica la condensación de aldehídos y cetonas apropiados en condiciones básicas para formar la estructura de chalcona. La reacción típicamente requiere el uso de una base como hidróxido de sodio o hidróxido de potasio en un solvente de etanol o metanol .

Métodos de producción industrial

La producción industrial de this compound implica la extracción del compuesto de las semillas de Millettia pachycarpa. Las semillas se secan primero y se muelen hasta obtener un polvo fino. El polvo se somete luego a extracción con solventes utilizando solventes como etanol o metanol. El extracto se concentra y se purifica utilizando técnicas cromatográficas para obtener this compound puro .

Análisis De Reacciones Químicas

Tipos de reacciones

Millepachine sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas correspondientes.

Reducción: La reducción de this compound puede producir dihidrochalconas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, lo que lleva a la formación de varios derivados

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrofílica aromática se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico

Principales productos formados

Oxidación: Quinonas

Reducción: Dihidrochalconas

Sustitución: Varias chalconas sustituidas

Aplicaciones Científicas De Investigación

Millepachine, a chalcone-type small molecule first extracted from Millettia pachycarpa, has demonstrated potential antitumor activities . Research indicates that this compound and its derivatives could be beneficial in treating various cancers .

Scientific Research Applications

Anticancer Properties

- Range of Cancers Preclinical studies suggest that this compound and its derivatives have the potential for treating cancers, including ovarian, hepatocellular carcinoma, breast, liver, colon, cervical, prostate, stomach, and gliomas .

- Mechanism of Action this compound and its derivatives affect several genes involved in reducing the severity of cancer. They primarily prevent tubulin polymerization and induce apoptosis and cell cycle arrest at the G2/M phase. Additionally, these compounds inhibit invasion, migration, and proliferation .

- Spindle Disruption this compound disrupts spindle assembly in tumor cells by delaying microtubule polymerization through inhibiting ATP production. It also induces multipolar spindles by inhibiting Eg5 activity and mitotic spindle formation, and chromatin condensation by activating the spindle assembly checkpoint (SAC) in tumor cells .

- Topoisomerase II Inhibition this compound exhibits antitumor activity by inhibiting topoisomerase II, leading to DNA damage in tumor cells. It also activates the NF-κB pathway, which promotes apoptosis in response to DNA damage .

- Tubulin Binding this compound and its derivatives can bind to the colchicine site in β-tubulin, inhibiting tubulin polymerization and causing G2/M cell-cycle arrest . Modifications to this compound can increase its tubulin inhibition activity .

Derivatives and Modifications

- Amino Acid Derivatives Amino acid derivatives of this compound have been designed and synthesized to improve solubility and antiproliferation ability against tumors. For example, the glycine derivative compound 7a has shown long-term inhibitory capability on cell viability, arrests the cell cycle at the G2/M phase, and triggers apoptosis .

- Indole-Containing Hybrids Novel indole-containing hybrids derived from this compound have been synthesized and evaluated for their antitumor activities. Introducing an indole ring significantly improved activity, with N-methylation of the indole ring further enhancing this effect .

Table of SARs

Case Studies

- Ovarian Cancer this compound has shown significant antitumor activity against human ovarian cancer cells in vitro and in vivo .

- Hepatocarcinoma Cells this compound induces cell cycle arrest and apoptosis in human hepatocarcinoma cells in vitro .

- Drug-Resistant Cell Lines Derivatives of this compound, such as SKLB050, can circumvent multidrug resistance in cancer cells .

Mecanismo De Acción

Millepachine ejerce sus efectos induciendo el arresto del ciclo celular en la fase G2 / M y causando apoptosis a través de la vía apoptótica mitocondrial. Inhibe la actividad de la quinasa dependiente de ciclina 1, lo que lleva al arresto del ciclo celular. This compound también induce la generación de especies reactivas de oxígeno, que contribuyen al colapso del potencial de la membrana mitocondrial y la activación de caspasas, lo que finalmente lleva a la apoptosis .

Comparación Con Compuestos Similares

Millepachine es único en comparación con otros compuestos de chalcona debido a su estructura específica y potente actividad antitumoral. Los compuestos similares incluyen:

Chalcona: Una estructura básica similar a this compound pero con diferentes sustituyentes.

Flavonoides: Una clase más amplia de compuestos que incluye chalconas y otras estructuras relacionadas.

Híbridos que contienen indol: Estos compuestos se derivan de this compound y han mostrado una actividad antitumoral mejorada .

This compound destaca por su capacidad para inducir el arresto del ciclo celular y la apoptosis a través de vías moleculares específicas, lo que la convierte en un candidato prometedor para el desarrollo de fármacos .

Actividad Biológica

Millepachine, a natural chalcone derived from Millettia pachycarpa, has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into the compound's mechanisms of action, structure-activity relationships (SAR), and its potential as an antitumor agent, supported by various studies and data.

This compound exhibits its anticancer properties primarily through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The binding of this compound to the colchicine site on β-tubulin is crucial for its action, as it irreversibly inhibits tubulin polymerization, similar to other known tubulin inhibitors like colchicine .

Key Findings:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells by inhibiting CDK1 activity .

- Apoptosis Induction : It triggers apoptosis through reactive oxygen species (ROS) accumulation and mitochondrial membrane potential (MMP) collapse .

- Selectivity : this compound shows lower cytotoxicity towards normal human cells compared to various cancer cell lines, indicating its potential for selective cancer therapy .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the this compound structure can enhance its biological activity. For instance, the introduction of an indole moiety significantly increased antiproliferative effects in synthesized derivatives .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 2.566 - 6.712 | Reference compound with moderate activity |

| Compound 14b | 0.022 - 0.074 | Enhanced activity due to structural modifications |

Summary of SAR Observations:

- Indole Substitution : Enhances potency significantly (up to 78-fold).

- N-Methylation : Improves activity by approximately 1.2–4.4 folds.

- Positioning of Functional Groups : Affects overall efficacy; specific configurations yield better results .

In Vitro and In Vivo Studies

Numerous studies have validated the efficacy of this compound across various cancer types:

- Hepatocellular Carcinoma : this compound demonstrated strong antiproliferative activity against HepG2 cells with an IC50 of 1.51 µM, leading to significant G2/M arrest and apoptosis .

- Breast Cancer Models : In vivo studies using MDA-MB-231 xenograft models showed that this compound derivatives effectively suppressed tumor growth and exhibited long-term inhibitory effects on cell viability .

- Mechanistic Insights : Flow cytometry and Western blot analyses confirmed that this compound-induced apoptosis is mediated through ROS pathways and mitochondrial dysfunction .

Study on this compound Derivatives

A study evaluated a series of amino acid derivatives of this compound, focusing on their solubility and antiproliferation capabilities. The glycine derivative exhibited superior potency and was effective in inducing G2/M arrest while also promoting apoptosis in vitro and in vivo models .

Comparative Analysis with Other Anticancer Agents

This compound's action was compared with standard chemotherapeutics like doxorubicin. It exhibited better selectivity for cancer cells while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index for potential clinical applications .

Propiedades

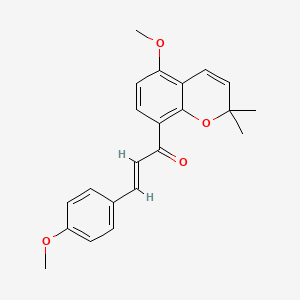

IUPAC Name |

(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUOKKIDYHPTAZ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.